Introduction: The Significance of the Piperidine Scaffold in Modern Chemistry
Introduction: The Significance of the Piperidine Scaffold in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-(piperidin-1-yl)ethan-1-amine
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1] Its unique structural and electronic properties allow it to serve as a versatile building block in drug design, influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on a specific derivative, N-ethyl-2-(piperidin-1-yl)ethan-1-amine, a compound of interest for researchers and drug development professionals.
N-ethyl-2-(piperidin-1-yl)ethan-1-amine belongs to a class of substituted diamines whose structural motifs are frequently explored for biological activity. The molecule combines a saturated piperidine ring with a flexible ethylamine side chain, which is further functionalized with an N-ethyl group. This combination of a tertiary amine within the piperidine ring and a secondary amine in the side chain imparts distinct physicochemical characteristics, particularly its basicity and lipophilicity, which are critical for its interaction with biological targets and its behavior in physiological environments. Compounds with similar structures have been investigated for applications ranging from anticancer agents to ligands for neurological targets like the sigma-1 (σ1) receptor.[2][3][4]
This document provides a comprehensive overview of the core physicochemical properties of N-ethyl-2-(piperidin-1-yl)ethan-1-amine, details authoritative experimental protocols for their determination, and discusses the interpretation of its spectral data.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior from the laboratory bench to its potential application in a final product. For N-ethyl-2-(piperidin-1-yl)ethan-1-amine, these properties are influenced by its dual amine functionality and its overall molecular architecture.
Structural and Molecular Data
The compound is identified by the following key metrics. The dihydrochloride salt is the common commercial form.[5]
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IUPAC Name: N-ethyl-2-(piperidin-1-yl)ethan-1-amine
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Synonyms: N-Ethyl-2-(1-piperidinyl)ethanamine
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CAS Number: 1269394-01-5 (Dihydrochloride Salt)[5]
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Molecular Formula (Free Base): C₉H₂₀N₂
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Molecular Formula (Dihydrochloride Salt): C₉H₂₂Cl₂N₂[5]
Table 1: Summary of Key Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source / Method |
| Molecular Weight | 156.28 g/mol | 229.19 g/mol | Calculated /[5] |
| Appearance | Liquid (Predicted) | Solid (Expected) | General Principles[6] |
| Density | ~0.9 g/mL (Estimated) | Not Available | Based on analogue |
| pKa (Dissociation Constant) | pKa₁: ~7-8, pKa₂: ~10-11 (Predicted) | Not Applicable | Estimated from similar amines |
| Water Solubility | pH-dependent | Soluble | General Amine Chemistry |
| LogP (Octanol/Water) | ~1.5 (Predicted) | Not Applicable | Computational Estimation |
Basicity and pKa: The Role of Dual Amine Centers
A defining feature of N-ethyl-2-(piperidin-1-yl)ethan-1-amine is the presence of two basic nitrogen atoms: the tertiary amine within the piperidine ring and the secondary amine of the N-ethyl side chain. The pKa, or acid dissociation constant of the conjugate acid, quantifies the basicity of these centers.
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Piperidine Nitrogen: The tertiary amine within the piperidine ring is expected to have a pKa value around 10-11, typical for cyclic secondary and tertiary amines.
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Side-Chain Nitrogen: The secondary N-ethyl amine is expected to have a lower pKa, likely in the range of 7-8, due to electronic effects and potential intramolecular interactions.
Understanding these distinct pKa values is critical, as the protonation state of the molecule at physiological pH (~7.4) will significantly affect its charge, solubility, and ability to interact with biological receptors.
Solubility Profile
The solubility of amines is fundamentally linked to their ability to form hydrogen bonds and their pH-dependent ionization.
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In Water: As a basic compound, N-ethyl-2-(piperidin-1-yl)ethan-1-amine's solubility in water is highly dependent on pH. In acidic solutions, the amine nitrogens become protonated, forming polar ammonium salts that are readily soluble in water. In neutral or basic solutions, the neutral free base is less polar and thus less soluble.
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In Organic Solvents: The free base form, with its significant hydrocarbon character, is expected to be soluble in a range of organic solvents such as alcohols, chloroform, and ethers.
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of ~1.5 suggests a moderate degree of lipophilicity, a property often sought in drug candidates to balance aqueous solubility with membrane permeability.
Methodologies for Physicochemical Characterization
Scientific integrity demands that claims about a compound's properties are backed by robust, reproducible experimental protocols. The following sections detail the standard methodologies for determining the key parameters discussed above.
Experimental Protocol: pKa Determination via Potentiometric Titration
This method relies on monitoring the pH of a solution of the amine as a strong acid is added, allowing for the precise calculation of the pKa values.[7]
Causality: The pH of the solution changes as the amine is neutralized by the acid. The point of half-neutralization for each basic center, identified as an inflection point on the titration curve, corresponds to the pH where [amine] = [amine-H⁺]. At this point, pH = pKa.[8]
Step-by-Step Methodology:
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Preparation: Accurately weigh approximately 0.1 mmol of N-ethyl-2-(piperidin-1-yl)ethan-1-amine (free base) and dissolve it in ~50 mL of deionized, carbonate-free water.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.
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Titrant: Use a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant, delivered via a calibrated burette or automated titrator.
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Data Collection: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition. Ensure the solution stabilizes before each reading.
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Endpoint: Continue the titration well past the second equivalence point, which will be indicated by a sharp change in pH.
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Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first derivative of this curve (ΔpH/ΔV) can be plotted to accurately locate the equivalence points.
Self-Validation: The protocol's validity is confirmed by the clarity of the two distinct equivalence points on the titration curve, corresponding to the two basic centers. The calculated pKa values should be reproducible across multiple runs.
Diagram: Workflow for pKa Determination
Caption: Workflow for determining pKa by potentiometric titration.
Experimental Protocol: Solubility Determination
The "shake-flask" method is a standard approach for determining the solubility of a compound in various solvents.[8]
Causality: A saturated solution is created by allowing a compound to equilibrate with a solvent until no more solute can dissolve. Measuring the concentration of the solute in the solution at this equilibrium point gives its solubility.
Step-by-Step Methodology:
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Preparation: Add an excess amount of N-ethyl-2-(piperidin-1-yl)ethan-1-amine to a series of vials, each containing a different solvent (e.g., water, pH 5 buffer, pH 7.4 buffer, ethanol, hexane).
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Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand so that the undissolved solid can settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sampling: Carefully extract an aliquot from the clear supernatant (the saturated solution).
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Quantification: Dilute the aliquot and determine its concentration using a suitable analytical method, such as HPLC-UV, GC-MS, or quantitative NMR.
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Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Consistency in measured concentration over different equilibration times (e.g., 24 vs. 48 hours) indicates that equilibrium was reached.
Spectral Data and Structural Elucidation
Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.
Diagram: Workflow for Spectroscopic Structural Elucidation
Caption: Integrated workflow for confirming chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a quartet and a triplet), the piperidine ring protons (multiple overlapping signals in the 1.5-3.0 ppm range), and the protons on the ethyl bridge connecting the amine to the ring. The N-H proton of the secondary amine will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the structure. The chemical shifts will be characteristic of the aliphatic carbons in the piperidine ring, the ethyl chain, and the N-ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9]
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N-H Stretch: A characteristic medium-intensity absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[9]
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C-H Stretch: Strong, sharp bands will appear in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching of the sp³ hybridized carbons in the piperidine and ethyl groups.[9]
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C-N Stretch: C-N stretching vibrations for both the tertiary and secondary amines will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
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Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 156.
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Key Fragmentation: A prominent fragment is expected at m/z = 98, corresponding to the loss of the ethylaminoethyl side chain and formation of the stable piperidinylmethyl cation. Another common fragmentation would be alpha-cleavage adjacent to the nitrogen atoms.
Conclusion
N-ethyl-2-(piperidin-1-yl)ethan-1-amine is a compound whose physicochemical properties are defined by its dual amine functionality and its piperidine core. Its moderate lipophilicity, pH-dependent solubility, and distinct basicity make it and similar structures valuable scaffolds in pharmaceutical research. The experimental and analytical workflows detailed in this guide—from pKa determination by titration to structural confirmation by spectroscopy—represent the foundational characterization required to advance such a molecule from a chemical entity to a potential drug candidate. The rigorous application of these self-validating protocols ensures the generation of trustworthy and accurate data, which is the bedrock of scientific advancement in drug development.
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N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. National Center for Biotechnology Information. [Link]
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Development of Methods for the Determination of pKa Values - PMC. National Institutes of Health. [Link]
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Solubility of Organic Compounds. University of Calgary. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. ECETOC. [Link]
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24.2: Structure and Properties of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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